Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
912844-88-3 structure
اسم المنتج:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:912844-88-3
وسط:C18H21BO2
ميغاواط:280.169145345688
MDL:MFCD18452169
CID:1040393
PubChem ID:17942655

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Biphenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
    • biphenyl-3-boronic acid pinacol ester
    • 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • UUMDSELMDKINPL-UHFFFAOYSA-N
    • 5267AC
    • BC001259
    • SY108398
    • AX8236455
    • ST24039807
    • MF
    • 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 1,1′-Biphenyl-3-ylboronic acid pinacol ester
    • MFCD18452169
    • C18H21BO2
    • SCHEMBL3362199
    • [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
    • 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • Z2044738566
    • AKOS016005606
    • 3-Biphenylboronic acid, pinacol ester
    • 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • B6023
    • 912844-88-3
    • CS-B1262
    • DS-18318
    • DB-104280
    • DTXSID20591682
    • EN300-1706463
    • MDL: MFCD18452169
    • نواة داخلي: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
    • مفتاح Inchi: UUMDSELMDKINPL-UHFFFAOYSA-N
    • ابتسامات: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1

حساب السمة

  • نوعية دقيقة: 280.16346g/mol
  • تهمة السطحية: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • تدوير ملزمة العد: 2
  • النظائر كتلة واحدة: 280.16346g/mol
  • النظائر كتلة واحدة: 280.16346g/mol
  • طوبولوجي سطح القطب: 18.5Ų
  • عدد الذرات الثقيلة: 21
  • تعقيدات: 344
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1

الخصائص التجريبية

  • نقطة انصهار: 80.0 to 84.0 deg-C
  • نقطة الغليان: 412.7±24.0℃ at 760 mmHg
  • بسا: 18.46000
  • لوغب: 3.65280

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane أمن المعلومات

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك

  • رمز النظام المنسق:2934999090
  • بيانات الجمارك:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6023-1G
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 >98.0%(GC)(T)
1g
¥70.00 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0853-10G
2-([1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 97%
10g
¥ 2,547.00 2023-04-13
Enamine
EN300-1706463-5.0g
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 95%
5.0g
$138.0 2023-07-08
Enamine
EN300-1706463-0.1g
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 95%
0.1g
$19.0 2023-07-08
Enamine
EN300-1706463-0.5g
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 95%
0.5g
$39.0 2023-07-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061475-5g
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 98%
5g
¥98.00 2024-04-25
Enamine
EN300-1706463-0.05g
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
912844-88-3 95%
0.05g
$19.0 2023-07-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6023-5G
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 >98.0%(GC)(T)
5g
¥165.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B857669-5g
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3 ≥98%
5g
¥1,415.70 2022-09-02
TRC
B705223-50mg
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
912844-88-3
50mg
$ 95.00 2022-06-06

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, 80 °C
المراجع
LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides
Zhao, Xianghu; Wu, Mingsheng; Liu, Yisen; Cao, Song, Organic Letters, 2018, 20(18), 5564-5568

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ;  12 h
1.2 Reagents: Oxygen ;  5 min
المراجع
Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions
Bheeter, Charles Beromeo; Chowdhury, Abhishek Dutta; Adam, Rosa; Jackstell, Ralf; Beller, Matthias, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ;  24 h, 100 °C
المراجع
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
Das, Arpan; Hota, Pradip Kumar; Mandal, Swadhin K., Organometallics, 2019, 38(17), 3286-3293

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium fluoride ,  Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ;  24 h, 140 °C
المراجع
Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic Acids
Yin, Chang; Liao, Yanjing; He, Bangyue; Li, Hongyi; Su, Weiping, Chemistry - A European Journal, 2023, 29(29),

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: N-Hydroxyphthalimide ,  tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ;  48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  21 h, 110 °C
المراجع
Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions
Dai, Peng-Fei; Ning, Xiao-Shan; Wang, Hua; Cui, Xian-Chao; Liu, Jie; et al, Angewandte Chemie, 2019, 58(16), 5392-5395

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Diethyl ether ;  overnight, rt
المراجع
Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide
Hu, Jingyu; Gao, Bing; Li, Lingchun; Ni, Chuanfa; Hu, Jinbo, Organic Letters, 2015, 17(12), 3086-3089

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  24 h, 60 °C
المراجع
Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond Activation
Pietrasiak, Ewa; Ha, Seongmin; Jeon, Seungwon; Jeong, Jongheon; Lee, Jiyeon; et al, Journal of Organic Chemistry, 2022, 87(13), 8380-8389

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
المراجع
Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide
Yoshida, Takumi; Ilies, Laurean; Nakamura, Eiichi, ACS Catalysis, 2017, 7(5), 3199-3203

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ;  18 h, 35 °C
المراجع
Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond Cleavage
Wu, Di; Shiozuka, Akira; Kawashima, Kyohei; Mori, Toshifumi ; Sekine, Kohei ; et al, Organic Letters, 2023, 25(18), 3293-3297

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Pyridine ,  Tetrabutylammonium acetate ,  2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone ,  Acetonitrile ;  6 h, 35 - 40 °C
المراجع
Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalization
Hu, Chun-Hong; Sang, Yueqian; Yang, Ya-Wei; Li, Wen-Wen; Wang, Hui-Lin; et al, Chem, 2023, 9(10), 2997-3012

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ;  3 h
المراجع
Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides
Liu, Yunxia; Li, Xin; Liu, Qing ; Li, Xinjin ; Liu, Hui, Organic Letters, 2022, 24(36), 6604-6608

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, reflux
المراجع
Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes
Kuleshova, Olena; Asako, Sobi ; Ilies, Laurean, ACS Catalysis, 2021, 11(10), 5968-5973

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: 2411767-15-0 ;  20 h, 120 °C
المراجع
Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexes
Rzhevskiy, Sergey A.; Topchiy, Maxim A.; Golenko, Yulia D.; Gribanov, Pavel S.; Sterligov, Grigorii K.; et al, Mendeleev Communications, 2020, 30(5), 569-571

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, reflux
المراجع
Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfaces
Kolmer, M. ; Zuzak, R. ; Steiner, A. K. ; Zajac, L. ; Engelund, M. ; et al, Science (Washington, 2019, 363(6422), 57-60

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
المراجع
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; Wiensch, Eric M.; Montgomery, John, Organic Letters, 2021, 23(12), 4588-4592

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Triphenylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ,  Octane ;  30 s, rt
1.2 Reagents: Sodium chloride ,  Potassium fluoride ;  24 h, 140 °C
المراجع
Nickel-catalyzed decarbonylative borylation of aroyl fluorides
Wang, Zhenhua; Wang, Xiu; Nishihara, Yasushi, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ;  24 h, 35 °C
المراجع
Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines
Shiozuka, Akira; Sekine, Kohei ; Toki, Takumi; Kawashima, Kyohei; Mori, Toshifumi ; et al, Organic Letters, 2022, 24(23), 4281-4285

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
المراجع
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ;  24 h, 80 °C
المراجع
Copper-Catalyzed ipso-Borylation of Fluoroarenes
Niwa, Takashi ; Ochiai, Hidenori; Hosoya, Takamitsu, ACS Catalysis, 2017, 7(7), 4535-4541

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ;  36 h, 170 °C
المراجع
Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates
Guo, Lin; Rueping, Magnus, Chemistry - A European Journal, 2016, 22(47), 16787-16790

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
المراجع
Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light
Liu, Wenbo ; Liu, Peng; Lv, Leiyang; Li, Chao-Jun, Angewandte Chemie, 2018, 57(41), 13499-13503

طريقة الإنتاج 22

رد فعل الشرط
1.1 Catalysts: 2756816-84-7 ;  72 h, 110 °C
المراجع
Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes
Evans, Kieren J. ; Morton, Paul A. ; Luz, Christian; Miller, Callum; Raine, Olivia; et al, Chemistry - A European Journal, 2021, 27(71), 17824-17833

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A860544
نقاء:99%/99%
كمية:5.0g/10.0g
الأسعار ($):192.0/319.0